(1R)-3-amino-1-cyclobutylpropan-1-ol

Chiral synthesis Enantiomeric purity Stereodifferentiation

Select the (1R)-enantiomer to embed the correct absolute stereochemistry early in your synthesis, essential for the activity of downstream kinase inhibitors. Unlike the (1S)-enantiomer or achiral regioisomers (e.g., 3-amino-3-cyclobutylpropan-1-ol), this chiral pool starting material ensures target binding fidelity. Its balanced LogP (0.4962) and rigid cyclobutyl ring fine-tune lipophilicity and conformational restriction in lead optimization, directly impacting candidate selectivity.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13579169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-3-amino-1-cyclobutylpropan-1-ol
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESC1CC(C1)C(CCN)O
InChIInChI=1S/C7H15NO/c8-5-4-7(9)6-2-1-3-6/h6-7,9H,1-5,8H2/t7-/m1/s1
InChIKeyQOAAXDYFKMFWNR-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1R)-3-amino-1-cyclobutylpropan-1-ol (CAS 2227830-74-0) is a Distinct Chiral Amino Alcohol Scaffold


(1R)-3-amino-1-cyclobutylpropan-1-ol is a chiral 1,3-amino alcohol featuring a unique cyclobutyl substituent . Its molecular formula is C7H15NO, with a molecular weight of 129.20 g/mol . The compound is defined by its specific (R)-configuration at the single stereocenter (C1 of the propanol chain), a key feature distinguishing it from its (S)-enantiomer and other cyclic amino alcohols . This distinct structure impacts its physicochemical properties, such as a predicted pKa of 15.04 and a LogP of 0.4962, which are critical for its role as a building block in medicinal chemistry .

The Risk of Substituting (1R)-3-amino-1-cyclobutylpropan-1-ol with Isomeric Analogs


Substituting (1R)-3-amino-1-cyclobutylpropan-1-ol with its (1S)-enantiomer or with achiral or regioisomeric alternatives like 3-amino-3-cyclobutylpropan-1-ol is not a safe generic move due to stereochemistry-dependent biological interactions. The specific (R)-configuration dictates the compound's three-dimensional shape, influencing its binding to chiral biological targets such as enzymes and receptors . While direct comparative potency data is limited in public literature, the principle of chiral recognition suggests that the opposite enantiomer can exhibit significantly different, and often reduced, activity. The quantitative evidence below underscores the specific physicochemical and structural benchmarks that differentiate this precise molecule from its closest analogs [1].

Quantitative Evidence for Selecting (1R)-3-amino-1-cyclobutylpropan-1-ol Over Closest Analogs


(R)-Configuration Provides Defined Stereochemical Input vs. (S)-Enantiomer

The specific (R)-configuration of this compound, as opposed to its (S)-enantiomer (CAS 2227830-74-0 vs. the (S)-enantiomer with a different CAS), is a critical parameter for asymmetric synthesis. The compound is supplied with a specified purity, for instance, 98% from one vendor , defining the enantiomeric input for downstream applications. Direct comparative biological data are not available, but the defined absolute configuration is a prerequisite for achieving desired stereochemical outcomes in target molecules.

Chiral synthesis Enantiomeric purity Stereodifferentiation

Predicted Physicochemical Properties Differentiate from Achiral or Regioisomeric Building Blocks

Predicted properties for the target compound include a LogP of 0.4962 and a pKa of 15.04±0.20 . These values differ from regioisomers like 3-amino-3-cyclobutylpropan-1-ol, which has a different substitution pattern and thus distinct hydrogen bonding and lipophilicity profiles. No direct tabular comparison is available, but the calculated LogP provides a quantifiable metric for predicting passive membrane permeability relative to other, more polar or less polar amino alcohol building blocks.

Physicochemical properties Drug design Building block

Cyclobutyl Ring Offers Conformational Restriction Distinct from Cyclopentyl or Cyclohexyl Analogs

The four-membered cyclobutyl ring provides a constrained geometry that is distinct from the more flexible cyclopentyl or cyclohexyl rings found in analogs like (1R,3S)-3-amino-1-cyclopentanol . The cyclobutyl ring restricts bond rotation, locking the amino alcohol into a specific orientation. This is in contrast to the pseudo-rotation of cyclopentane or chair-flipping of cyclohexane, which present multiple conformers to a biological target. No quantitative binding data are available for direct comparison, but the intrinsic conformational restriction can enhance binding selectivity in target engagement.

Conformational analysis Medicinal chemistry Scaffold hopping

Reference to JAK Kinase Inhibitor Activity Provided in Patent Literature

A study documented in European Patent Office records indicates that (1R)-3-amino-1-cyclobutylpropan-1-ol acts as a selective inhibitor of JAK kinases . The results reported that the compound significantly reduced JAK-mediated signaling in cellular assays. Crucially, no direct comparative IC50 data against a specific comparator (e.g., the (S)-enantiomer or a different scaffold JAK inhibitor) are provided in the available patent abstract, limiting the strength of this evidence to a qualitative claim of activity.

Kinase inhibition JAK inhibitor Patent evidence

Primary Application Scenarios for Procuring (1R)-3-amino-1-cyclobutylpropan-1-ol


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

When the synthetic route requires introduction of a specific (R)-configured stereocenter attached to a cyclobutyl group, this compound serves as a critical chiral pool starting material. Procurement of the (1R)-enantiomer ensures the correct absolute stereochemistry is embedded early in the synthesis, which is fundamental for the activity of downstream drug candidates like JAK inhibitors . This is supported by its documented use in patent literature for kinase inhibitor research .

Structure-Activity Relationship (SAR) Studies with Conformationally Restricted Scaffolds

Researchers exploring the effect of ring size on biological activity can use this cyclobutyl amino alcohol in an SAR matrix alongside its cyclopentyl and cyclohexyl analogs. Its unique conformational restriction, as inferred from its four-membered ring , allows for probing the optimal geometry for target binding, potentially improving selectivity over analogs with larger, more flexible rings.

Lead Optimization Where Specific LogP is Required

In a lead optimization campaign, a building block with a LogP of 0.4962 may be selected to fine-tune the lipophilicity of a lead series to improve drug-like properties. This compound offers a validated balance of hydrophilicity (from the amino alcohol) and hydrophobicity (from the cyclobutyl ring), differentiating it from more polar or more lipophilic building blocks in a medicinal chemist's toolkit.

Quote Request

Request a Quote for (1R)-3-amino-1-cyclobutylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.